Dodecyl Methanethiosulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dodecyl Methanethiosulfonate is an organic compound with the chemical formula C₁₃H₂₈O₂S₂. It appears as a colorless to pale yellow liquid and is known for its low volatility and good solubility in organic solvents such as ethanol and acetone. It is sparingly soluble in water . This compound is primarily used as a reagent in organic synthesis, particularly for constructing S-S bonds, and as a cross-linking agent .

準備方法

Dodecyl Methanethiosulfonate can be synthesized through the reaction of dodecanol with carbon disulfide. The general synthetic route involves the following steps:

Reaction of Dodecanol with Carbon Disulfide: Dodecanol reacts with carbon disulfide in the presence of a base to form dodecyl xanthate.

Oxidation: The dodecyl xanthate is then oxidized to form this compound.

In industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency .

化学反応の分析

Dodecyl Methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It reacts specifically and rapidly with thiols to form mixed disulfides

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and thiol-containing compounds for substitution reactions. The major products formed from these reactions are sulfonic acids, thiols, and mixed disulfides, respectively .

科学的研究の応用

Protein Engineering and Structure Studies

Dodecyl Methanethiosulfonate is extensively used in protein engineering to study the structure and dynamics of membrane proteins. For instance, it has been employed to modify cysteine residues in proteins such as OmpG, a transmembrane protein, allowing researchers to investigate the effects of lipidation on protein function and stability. The incorporation of dodecyl chains aids in pinning loops of proteins to lipid membranes, which is crucial for understanding their conformational dynamics .

Ion Channel Research

The compound is instrumental in probing the structures of ion channels, such as the acetylcholine receptor channel. By modifying specific cysteine residues, researchers can assess how these modifications affect channel conductance and gating properties. This application is vital for elucidating the mechanisms underlying ion transport across membranes .

NMR Spectroscopy Studies

This compound has been utilized in nuclear magnetic resonance (NMR) studies to enhance signal clarity for membrane proteins. The hydrophobic dodecyl groups help solubilize proteins in micellar systems, making them more amenable to detailed structural analysis via NMR techniques .

Case Study: OmpG Protein Modification

In a study involving the OmpG protein, researchers used this compound to modify cysteine residues. The modified protein was analyzed using NMR spectroscopy, revealing that the dodecyl chains significantly influenced the protein's interaction with lipid bilayers. This work provided insights into how lipidation affects protein stability and function .

Case Study: Ion Channel Conductance

Another notable application involved using this compound to investigate ion channel conductance properties. By attaching dodecyl groups to specific cysteine residues within the channel structure, researchers were able to observe changes in conductance and gating behavior under various ionic conditions, contributing to a better understanding of channel functionality .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Engineering | Modification of cysteine residues for structural studies | Enhanced stability and dynamics observed |

| Ion Channel Research | Probing conductance properties of ion channels | Significant changes in gating behavior noted |

| NMR Spectroscopy | Improved solubility and signal clarity for membrane proteins | Detailed structural insights obtained |

作用機序

Dodecyl Methanethiosulfonate exerts its effects by reacting specifically and rapidly with thiols to form mixed disulfides. This reaction is crucial in probing the structures of receptor channels and other biological molecules. The molecular targets include thiol groups present in proteins and enzymes, and the pathways involved are primarily related to thiol-disulfide exchange reactions .

類似化合物との比較

Dodecyl Methanethiosulfonate is unique compared to other similar compounds due to its specific reactivity with thiols and its ability to form stable mixed disulfides. Similar compounds include:

Methyl Methanethiosulfonate: A smaller analog that also reacts with thiols but has different solubility and reactivity profiles.

Ethyl Methanethiosulfonate: Another analog with similar reactivity but different physical properties.

Propyl Methanethiosulfonate: Similar in reactivity but varies in chain length and solubility.

These compounds share the ability to form disulfides but differ in their physical properties and specific applications.

生物活性

Dodecyl Methanethiosulfonate (DMS) is a compound of significant interest in biochemical research due to its unique properties and interactions with biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

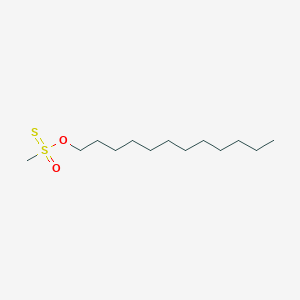

This compound is an organosulfur compound characterized by a long hydrophobic dodecyl chain attached to a methanethiosulfonate group. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₂H₂₅O₂S₂

- Molecular Weight : 253.36 g/mol

- CAS Number : 355803-77-9

The compound is soluble in organic solvents such as ethanol and ethyl acetate, making it versatile for various laboratory applications .

Mechanism of Biological Activity

This compound primarily interacts with thiol groups in proteins, facilitating the study of protein structure and function. The high intrinsic reactivity of MTS reagents like DMS allows for rapid modification of cysteine residues in proteins, which can be utilized to probe conformational changes and dynamics within biological systems .

Key Mechanisms:

- Modification of Cysteine Residues : DMS reacts with thiols, leading to the formation of disulfide bonds or thioether linkages. This property is exploited in site-directed mutagenesis and protein engineering.

- Ion Channel Studies : DMS has been used in the analysis of ion channel gating motions through the introduction of cysteines at specific sites, allowing researchers to study conformational changes upon activation .

Applications in Research

This compound has several applications across various fields:

- Proteomics : It serves as a tool for modifying proteins to study their functions and interactions.

- Membrane Protein Studies : DMS is used to investigate the dynamics of membrane proteins, particularly G-protein-coupled receptors (GPCRs) like rhodopsin. Studies have shown that DMS can stabilize different conformational states of these proteins, facilitating structural analysis through techniques like EPR spectroscopy .

- Drug Development : The compound is being explored for its potential in developing therapeutic agents through its ability to modify protein targets selectively.

Case Study 1: Rhodopsin Dynamics

A study utilized this compound to investigate the conformational changes in rhodopsin upon activation. Nitroxide sensors were introduced at specific sites within the protein, revealing significant structural rearrangements that are critical for its function as a light receptor. The findings indicated that DMS could effectively stabilize and characterize different conformational states of rhodopsin in micellar environments .

Case Study 2: Ion Channel Gating

Research on ion channels has demonstrated that DMS can be employed to modify cysteine residues strategically placed within the channel structure. This modification allowed for real-time monitoring of gating motions, providing insights into the mechanisms of ion transport across membranes. The rapid reaction kinetics of DMS facilitated these studies, enabling researchers to capture transient states during channel activation .

Table 1: Summary of Biological Activities Related to this compound

特性

IUPAC Name |

dodecoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-15-17(2,14)16/h3-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJPDFXOEXAGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。